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Compound of Interest

5-Bromo-2-fluoro-1-methoxy-3-
Compound Name:
methylbenzene

cat. No.: B1378222

Executive Summary

Substituted aromatic rings containing a strategic arrangement of halogen and activating groups
are foundational building blocks in modern organic synthesis. Their applications span from the
development of novel pharmaceuticals and agrochemicals to the creation of advanced
materials like liquid crystals. This guide provides an in-depth analysis of the chemical
properties, synthesis, and applications of a specific class of these intermediates, centered
around the structure of 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene. While this precise
isomer is not extensively documented in mainstream chemical literature, its structural motifs
are present in a wide range of commercially available and synthetically valuable analogs. We
will explore the nomenclature, physicochemical properties, and safety considerations of these
related compounds, provide an exemplar synthetic protocol, and illustrate their utility as
versatile precursors in complex molecule synthesis, particularly within the field of drug
discovery.

Nomenclature and Structural Analysis

The precise arrangement of substituents on an aromatic ring dictates its reactivity and utility.
Understanding the formal nomenclature and identifying related, accessible isomers is the first
step in leveraging these compounds for research and development.
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The Target Structure: 5-Bromo-2-fluoro-1-methoxy-3-
methylbenzene

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method
for naming organic compounds. For the specified molecule, the name is derived by identifying
the parent benzene ring and prioritizing the substituents to assign the lowest possible locants.
The methoxy group (-OCHs) often forms the basis of the parent name (anisole), leading to the
systematic name 5-Bromo-2-fluoro-3-methylanisole. Alternatively, using benzene as the parent,
the name is 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene.

Despite its well-defined structure, this specific substitution pattern is not commonly listed in
major chemical databases or commercial catalogs, suggesting it is either a novel compound or
a rare, specialist intermediate.

Key Structural Analogs and Isomers

The true value for a researcher often lies in understanding the available chemical space around
a target molecule. Several related analogs, which share key functional features (bromo, fluoro,
methoxy, or methyl groups), are well-documented and commercially available. These
compounds serve as excellent starting points for synthetic campaigns.
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Compound Common Molecular Chemical
CAS Number

Name Synonym(s) Formula Structure
4-Bromo-1-

4-Bromo-2- Br-CeHs(F)-

) fluoro-2- 2357-52-0 C7HeBrFO

fluoroanisole OCHs
methoxybenzene
4-Bromo-1-

5-Bromo-2-
fluoro-2- 51437-00-4 C7HeBrF Br-CeHs(F)-CHs

fluorotoluene
methylbenzene

5-Bromo-2-
5-Bromo-2- Br-CeHz(F)-
fluoro-1,3- 99725-44-7 CsHsBrF
] fluoro-m-xylene (CHs)2
dimethylbenzene
1-Bromo-3-
3-Bromo-5- Br-CeH3(OCHs)-
methoxy-5- 16618-67-0 CsHoBro
methoxytoluene CHs

methylbenzene

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical properties and associated hazards is
critical for safe handling, experimental design, and process scale-up. The data for key analogs
are summarized below.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1378222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Molecular . .
Compound . Boiling Density GHS Hazard
CAS No. Weight ( .
Name Point (°C) (g/mL) Statements
g/mol )
4-Bromo-2- 84°C/l7 H315, H319,
) 2357-52-0 205.02 1.590
fluoroanisole mmHg H335
5-Bromo-2- Not widely Not widely Not widely
51437-00-4 189.027[1]
fluorotoluene reported reported reported
5-Bromo-2-
fluoro-1,3- Not widely Not widely H315, H319,
_ 99725-44-7 203.05[2]

dimethylbenz reported reported H335[2][3]
ene
3-Bromo-5- ] ] ]

Not widely Not widely Not widely
methoxytolue  16618-67-0 201.06

reported reported reported
ne

GHS Hazard Statement Key:

e H315: Causes skin irritation.[2][3]

e H319: Causes serious eye irritation.[2][3]

o H335: May cause respiratory irritation.[2][3]

Handling Recommendations: All operations involving these compounds should be conducted in
a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles,
chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[4] An eyewash station and
safety shower should be readily accessible.

Synthesis and Reactivity

The synthesis of multi-substituted aromatic compounds often requires a multi-step approach
involving the strategic introduction of functional groups. The presence of both electron-donating
(methoxy, methyl) and electron-withdrawing/directing (halogens) groups offers a rich landscape
for chemical transformations.
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General Synthetic Strategies

The construction of molecules like 5-bromo-2-fluoro-1-methoxy-3-methylbenzene typically

relies on a few cornerstone reactions in organic chemistry:

» Electrophilic Aromatic Substitution (EAS): Reactions like bromination can be directed by
existing substituents. However, achieving specific regioselectivity in a poly-substituted ring
can be challenging and may lead to isomeric mixtures.

o Diazotization and Displacement (Sandmeyer/Schiemann Reactions): This is a powerful and
highly reliable method for introducing halogens, particularly fluorine, onto an aromatic ring.
The process starts with an aniline (amino-substituted benzene), which is converted to a
diazonium salt. This salt can then be displaced with a halide. The Schiemann reaction, which
uses a tetrafluoroborate or hexafluorophosphate salt, is the most common method for

introducing fluorine.[5]

The diagram below illustrates a generalized workflow for synthesizing a bromo-fluoro-aromatic
compound from an aniline precursor, a common and effective strategy in industrial and
academic labs.
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Caption: Generalized workflow for the synthesis of a bromo-fluoro-aromatic via the Schiemann
reaction.

Exemplar Protocol: Synthesis of 1-Bromo-2-
fluorobenzene

This protocol, adapted from established literature, demonstrates the key steps of diazotization
and thermal decomposition to produce a related fluoroaromatic compound.[5]

A. Preparation of o-Bromobenzenediazonium Hexafluorophosphate

» Dissolution: In a 2-L three-necked flask equipped with a mechanical stirrer and thermometer,
combine 60 g (0.35 mol) of o-bromoaniline and a solution of 95 mL of 12N hydrochloric acid
in 650 mL of water. Heat the mixture gently on a steam bath to achieve complete dissolution.

[5]

» Diazotization: Cool the solution to between -5 °C and -10 °C using an ice-salt or dry ice-
acetone bath. While maintaining this temperature, slowly add a solution of 29 g (0.42 mol) of
sodium nitrite in 75 mL of water with vigorous stirring. The addition should be controlled to
keep the temperature from rising.

e Salt Formation: To the cold diazonium salt solution, add 74 mL (0.60 mol) of 65%
hexafluorophosphoric acid in one portion with continued vigorous stirring.[5]

e |solation: Continue cooling and stirring for 30 minutes. Collect the precipitated diazonium
hexafluorophosphate salt by vacuum filtration on a Bichner funnel.

o Washing & Drying: Wash the salt cake on the funnel with 300 mL of cold water, followed by a
cold solution of 80 mL of methanol in 320 mL of ether. Dry the salt thoroughly under vacuum
for at least 12 hours. The expected yield is 108-111 g (94-97%).

B. Thermal Decomposition to 1-Bromo-2-fluorobenzene CAUTION: This step evolves
phosphorus pentafluoride (PFs), a toxic gas, and must be performed in a certified chemical
fume hood.[5]

e Setup: Place the dried diazonium salt in a 1-L three-necked flask equipped with a
thermometer and a condenser set for distillation.
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Decomposition: Heat the flask gently with an oil bath or heating mantle. The decomposition
reaction will begin, evidenced by the evolution of gas. The product, 1-bromo-2-
fluorobenzene, will distill over.

Workup: Cool the collection flask. Add 400 mL of 10% aqueous sodium carbonate to

neutralize any remaining acid.

Purification: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract
the aqueous layer with methylene chloride (3 x 50 mL). Combine the organic layers, dry over
anhydrous sodium sulfate, and distill. The pure product is collected at 156157 °C at
atmospheric pressure. The expected yield is 45-47 g.[5]

Applications in Research and Drug Development

The strategic placement of bromo, fluoro, and methoxy groups makes these compounds highly

valuable intermediates. Each group provides a chemical handle for subsequent, predictable

transformations.

The Role of Key Functional Groups

Bromine (Br): The bromo group is an outstanding participant in modern cross-coupling
reactions. It readily undergoes reactions like Suzuki-Miyaura (to form C-C bonds with boronic
acids), Sonogashira (C-C bonds with alkynes), Heck (C-C bonds with alkenes), and
Buchwald-Hartwig amination (C-N bonds). This versatility allows for the rapid construction of
complex molecular scaffolds from a simple starting material.[6]

Fluorine (F): The introduction of fluorine into a drug candidate is a widely used strategy in
medicinal chemistry. The C-F bond is strong and the fluorine atom is small and highly
electronegative. This can lead to:

o Increased Metabolic Stability: Blocking sites of oxidative metabolism (e.g., by cytochrome
P450 enzymes).[7][8]

o Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions
with protein targets.

o Modulated Lipophilicity: Improving a molecule's ability to cross cell membranes.[8]
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» Methoxy (-OCHs): The methoxy group is a moderately activating, ortho-, para-directing group
for further electrophilic substitutions. It can also be cleaved using reagents like BBrs to reveal
a highly versatile phenol group, which can then be used for ether synthesis, ester formation,

or as a nucleophile in other reactions.
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Caption: Synthetic utility of a bromo-fluoro-aromatic intermediate in key cross-coupling and
functional group transformation reactions.

Relevance in Drug Discovery and Materials Science

Halogenated aromatic intermediates are crucial in the synthesis of a wide range of bioactive
molecules. For instance, fluorinated heterocycles are common motifs in antiviral, anti-
inflammatory, and enzyme-inhibiting drugs.[8] The specific substitution patterns on the benzene
ring are designed to optimize interactions with biological targets and fine-tune the
pharmacokinetic properties of the final compound.

Beyond pharmaceuticals, these intermediates are used in the synthesis of agrochemicals and
advanced materials. For example, 4-Bromo-2-fluoroanisole has been used in the synthesis of
liquid crystals, where the precise electronic and steric properties imparted by the substituents
are critical for performance.

Conclusion

While the specific compound 5-Bromo-2-fluoro-1-methoxy-3-methylbenzene is not a
common reagent, the analysis of its structure provides a valuable entry point into the rich and
versatile chemistry of halogenated aromatic intermediates. Analogs such as 4-bromo-2-
fluoroanisole and 5-bromo-2-fluorotoluene are powerful building blocks, offering multiple
handles for synthetic diversification through well-established methodologies like the Schiemann
reaction and palladium-catalyzed cross-coupling. For researchers in drug discovery and
materials science, a deep understanding of the synthesis, reactivity, and safe handling of this
class of compounds is essential for innovation and the efficient construction of complex, high-
value molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 4-BROMO-1-FLUORO-2-METHYLBENZENE | CAS 51437-00-4 [matrix-fine-
chemicals.com]

2. 5-Bromo-2-fluoro-1,3-dimethylbenzene | C8H8BrF | CID 2736298 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. WERCS Studio - Application Error [assets.thermofisher.com]

4. fishersci.com [fishersci.com]

5. Organic Syntheses Procedure [orgsyn.org]

6. 5-bromo-1-chloro-3-fluoro-2-methoxybenzene [myskinrecipes.com]
7. nbinno.com [nbinno.com]

8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles
and their benzo-fused systems - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [A Technical Guide to Substituted Bromo-Fluoro-
Aromatic Compounds in Synthetic Chemistry]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1378222#iupac-name-and-synonyms-for-5-
bromo-2-fluoro-1-methoxy-3-methylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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